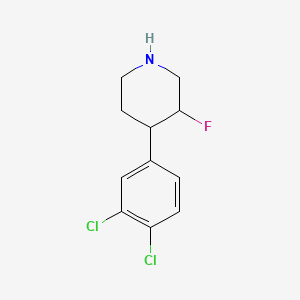

4-(3,4-Dichlorophenyl)-3-fluoropiperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. arizona.edu It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.edu Its ubiquity stems from its versatile chemical nature and its ability to confer favorable properties to drug candidates.

The introduction of a piperidine scaffold into a molecule can serve several strategic purposes:

Modulating Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic, allowing for salt formation which can improve a compound's solubility and handling characteristics. Its three-dimensional, non-planar structure also helps to improve solubility and escape the "flatland" of aromatic-rich compound libraries, which often suffer from poor physicochemical properties. thieme-connect.comrsc.org

Improving Pharmacokinetic Profiles: Chiral piperidine scaffolds have been shown to enhance the pharmacokinetic properties of drug candidates. thieme-connect.com The scaffold's stability and its potential to influence a molecule's lipophilicity and polarity can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME).

Enhancing Biological Activity and Selectivity: The piperidine ring can act as a rigid scaffold to present functional groups in a specific spatial orientation for optimal interaction with biological targets. thieme-connect.com This structural feature is crucial for achieving high potency and selectivity.

This heterocycle is a core component in a wide array of therapeutic agents, demonstrating its broad pharmacological significance. nih.gov Piperidine derivatives have been successfully employed as CNS modulators, anticoagulants, antihistamines, and analgesics, among other applications. arizona.edu Its role as a fundamental building block in drug discovery continues to inspire the development of novel pharmaceuticals targeting a spectrum of diseases, including neurological and metabolic disorders. nbinno.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold This table is for illustrative purposes and includes well-known examples to highlight the significance of the piperidine scaffold.

| Drug Name | Therapeutic Class | Significance of Piperidine Moiety |

|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Disease) | The piperidine ring is a key component that interacts with the active site of the enzyme. nih.gov |

| Fentanyl | Opioid Analgesic | The 4-anilinopiperidine core is essential for its potent analgesic activity. |

| Paroxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) | Features a 4-phenylpiperidine (B165713) scaffold crucial for its interaction with the serotonin transporter. google.com |

| Methylphenidate | CNS Stimulant (ADHD) | The piperidine ring is a central feature of this norepinephrine-dopamine reuptake inhibitor. |

Contextualizing Halogenation, Specifically Fluorine and Chlorine, in Research Compound Design

Halogenation is a powerful and widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.gov Approximately one-third of all drugs currently in clinical trials contain at least one halogen atom. nih.gov The insertion of halogens such as fluorine and chlorine can profoundly influence a compound's potency, metabolic stability, and ability to bind to its target. nih.gov

Fluorine has become a particularly favored element in drug design due to its unique properties. nih.gov Its small size means it can often replace a hydrogen atom without causing significant steric hindrance, while its high electronegativity can alter the electronic properties of the molecule. benthamscience.com Strategic fluorination can:

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can block sites of metabolism and increase a drug's half-life. researchgate.netresearchgate.net

Modulate pKa: The potent electron-withdrawing effect of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing a compound's ionization state, solubility, and target engagement. researchgate.net This modulation has been used as a strategy to reduce off-target effects, such as binding to the hERG potassium ion channel. scientificupdate.com

Increase Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, thereby increasing a ligand's binding affinity for its target protein. nih.govresearchgate.net

Improve CNS Penetration: The lipophilic nature of fluorine-containing groups can facilitate passage across the blood-brain barrier, a critical feature for drugs targeting the central nervous system. researchgate.net

Chlorine substitution also plays a vital role in drug discovery, with over 250 FDA-approved drugs containing this halogen. acs.orgnih.gov The replacement of a hydrogen atom with chlorine can sometimes lead to dramatic, multi-fold increases in potency, an observation sometimes termed the "magic chloro effect". acs.orgnih.gov The benefits of chlorination include:

Improved Potency and Lipophilicity: Chlorine increases a molecule's lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. researchgate.net

Enhanced Target Interactions: Chlorine can form halogen bonds, a type of noncovalent interaction where the halogen acts as an electrophilic species, which can contribute significantly to the stability of a ligand-target complex. nih.govacs.org

Modulation of Physicochemical Properties: The addition of chlorine can increase the stability of a compound and favorably alter its pharmacokinetic profile. rsc.orgrsc.org

Table 2: Comparative Effects of Fluorine and Chlorine in Compound Design

| Property | Effect of Fluorine | Effect of Chlorine |

|---|---|---|

| Size (van der Waals radius) | Small (1.47 Å), similar to Hydrogen (1.20 Å) | Larger (1.75 Å) |

| Electronegativity | Highest of all elements (3.98) | High (3.16) |

| Metabolic Stability | Significantly increases due to strong C-F bond. researchgate.net | Can increase stability and influence metabolic pathways. researchgate.net |

| Binding Interactions | Can form hydrogen bonds and dipole interactions. benthamscience.com | Can form halogen bonds and hydrophobic interactions. acs.org |

| pKa Modulation | Strongly lowers pKa of adjacent amines. researchgate.net | Moderately lowers pKa of adjacent amines. |

| Lipophilicity | Increases lipophilicity of aromatic rings. ingentaconnect.com | Significantly increases lipophilicity. researchgate.net |

Rationale for the Investigation of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine as a Research Probe

The specific structure of this compound makes it a compelling candidate for investigation as a research probe. The rationale for its study is built upon the synergistic potential of its constituent parts. While detailed research on this exact molecule is not extensively published, its design represents a logical convergence of well-established medicinal chemistry principles.

Core Scaffold and Aryl Substitution: The 4-arylpiperidine motif is a classic "privileged scaffold" found in numerous CNS-active agents. The dichlorophenyl group at the 4-position provides a well-defined substitution pattern known to interact with various biological targets. The 3,4-dichloro substitution, in particular, is present in molecules with a range of biological activities and is explored to define structure-activity relationships (SAR). nih.gov

Strategic Fluorination: The placement of a fluorine atom at the 3-position of the piperidine ring is a deliberate design choice. This single fluorine atom can introduce a conformational bias in the ring, potentially locking it into a preferred geometry for target binding. Furthermore, its electron-withdrawing nature can modulate the basicity of the piperidine nitrogen, which is critical for how the molecule interacts with biological targets and for its ADME properties. scientificupdate.com

Combined Effects for Novelty: The combination of these three features—the piperidine core, the specific dichlorophenyl substitution, and the strategic fluorination—creates a molecule that occupies a unique chemical space. Research into this compound would aim to elucidate the combined influence of these groups on biological activity. For example, related fluorinated piperidine scaffolds have been investigated as potent and selective antagonists for the dopamine (B1211576) D4 receptor, highlighting the potential of such structures in neuroscience research. chemrxiv.orgnih.gov Investigating this compound allows researchers to probe how the interplay between the steric and electronic effects of the chlorine and fluorine atoms dictates the molecule's pharmacological profile.

Overview of Current Research Gaps and Opportunities Pertaining to the Chemical Compound

Despite the strong theoretical rationale for its investigation, the academic literature on this compound is sparse. This scarcity creates both research gaps and significant opportunities for the scientific community.

Current Research Gaps:

Published Synthetic Routes: There is a lack of established, high-yield, and stereoselective synthetic methods specifically for this compound. While general methods for accessing fluorinated piperidines exist, a tailored and optimized process for this specific compound has yet to be detailed in the literature. acs.org

Pharmacological Profile: The biological activity of the compound remains uncharacterized. Its potential targets, potency, and efficacy have not been reported, leaving its therapeutic potential entirely unexplored.

Structure-Activity Relationship (SAR) Data: Without biological data, the compound cannot be placed within a broader SAR context. Its unique contribution to understanding the requirements for binding to any potential target is unknown. mdpi.com

Pharmacokinetic Data: There is no information on the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

Research Opportunities:

Novel Synthesis Development: There is a clear opportunity to develop and report a robust synthetic pathway to access this molecule, including methods to control the stereochemistry of the fluorine and dichlorophenyl substituents.

Biological Screening and Target Identification: The compound is an ideal candidate for broad biological screening against various targets, particularly neuronal receptors and transporters, given its structural motifs. Identifying a primary biological target would be a significant breakthrough.

Foundation for SAR Studies: This molecule could serve as a parent compound for a new library of analogues. By systematically modifying each part of the structure (e.g., altering the position of the fluorine or chlorine atoms, replacing the phenyl ring with other heterocycles), researchers could build a comprehensive SAR model to guide the design of more potent and selective compounds. mdpi.com

Computational Modeling: In the absence of experimental data, computational methods like molecular docking and molecular dynamics simulations could be employed to predict potential biological targets and binding modes, thereby prioritizing and guiding future experimental work. frontiersin.org

Development as a Chemical Tool: Should the compound exhibit high affinity and selectivity for a specific biological target, it could be developed into a valuable research tool for probing biological pathways. Furthermore, its fluorine atom provides a potential site for radiolabeling with ¹⁸F, opening the possibility of creating a novel PET imaging agent for in vivo studies. mdpi.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12Cl2FN |

|---|---|

Poids moléculaire |

248.12 g/mol |

Nom IUPAC |

4-(3,4-dichlorophenyl)-3-fluoropiperidine |

InChI |

InChI=1S/C11H12Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-2,5,8,11,15H,3-4,6H2 |

Clé InChI |

IIPQUCWGGYSYPP-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC(C1C2=CC(=C(C=C2)Cl)Cl)F |

Origine du produit |

United States |

Synthetic Methodologies and Stereochemical Control for 4 3,4 Dichlorophenyl 3 Fluoropiperidine and Its Analogues

Strategic Approaches to the Core 3-Fluoropiperidine (B1141850) Moiety Synthesis

The construction of the 3-fluoropiperidine core is a critical phase in the synthesis of the target molecule. This process involves the careful selection of fluorination techniques and strategies for ring formation that dictate the final stereochemical outcome.

Regioselective Fluorination Techniques

Achieving regioselective fluorination at the C3 position of the piperidine (B6355638) ring is a primary challenge. Various methods have been developed to address this, including electrophilic fluorination and fluorocyclization reactions.

One effective strategy involves the electrophilic fluorination of cyclic enamines. For instance, N-protected piperidines can be converted to their corresponding enamines, which then undergo fluorination to yield 3-fluoro-2-methoxy-N-protected piperidine derivatives. This method provides a direct route to introduce fluorine at the desired position. clockss.org

Another powerful approach is the use of BF3-activated hypervalent iodine reagents to promote the fluorocyclization of alkenyl N-tosylamides. kg.ac.rs This method allows for the construction of 3-fluoropiperidines, although it can face challenges with selectivity due to competitive oxoaminations. The reaction mechanism is proposed to involve the attack of a BF3-coordinated I(III) reagent on the C=C bond, forming an iodiranium(III) ion. This is followed by a diastereodetermining 5-exo-cyclization. The nature of the ligand attached to the iodine(III) reagent and the substrate structure are crucial factors in controlling the regio- and stereoselectivity of the reaction. kg.ac.rs

| Fluorination Technique | Reagents/Conditions | Substrate | Outcome | Ref. |

| Electrophilic Fluorination | 1. Electrochemical methoxylation 2. Electrophilic fluorinating agent | N-protected piperidines | 3-Fluoro-2-methoxy-N-protected piperidine derivatives | clockss.org |

| Fluorocyclization | BF3-activated aryliodine(III) carboxylates | Alkenyl N-tosylamides | 3-Fluoropiperidines | kg.ac.rs |

Stereoselective Synthesis of the Piperidine Ring System

The stereochemistry of the piperidine ring is crucial for the biological activity of the final compound. Several stereoselective methods have been developed to control the arrangement of substituents on the piperidine ring.

One approach is the dearomatization-hydrogenation of fluorinated pyridines. nih.gov This method provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. The process involves a rhodium-catalyzed pyridine (B92270) dearomatization followed by complete saturation of the resulting intermediates through hydrogenation. nih.gov A similar strategy using palladium-catalyzed hydrogenation of fluoropyridines also yields cis-selective reduction products. nih.govacs.org

Asymmetric hydrogenation of a fluoroenamide, derived from the corresponding pyridine, is another strategy to achieve stereocontrol. scientificupdate.com While ruthenium and rhodium catalysts can provide good enantioselectivity for the desired syn-relative configuration, challenges such as C-F bond reduction can occur. scientificupdate.com

Enzymatic dynamic asymmetric transamination of a fluoroketone offers a biological approach to stereoselective synthesis. scientificupdate.com Using a transaminase library, the desired syn-isomer can be obtained with high enantiomeric excess. The reaction conditions, such as pH and the choice of amine donor, are critical for minimizing side reactions like defluorination. scientificupdate.com

| Stereoselective Method | Catalyst/Enzyme | Substrate | Key Features | Ref. |

| Dearomatization-Hydrogenation | Rhodium catalyst | Fluorinated pyridines | Highly diastereoselective, all-cis products | nih.gov |

| Asymmetric Hydrogenation | Ruthenium or Rhodium catalysts | Fluoro-enamide | Good enantioselectivity for syn-isomer | scientificupdate.com |

| Enzymatic Transamination | Transaminase (e.g., ATA-3) | Fluoroketone | High enantiomeric excess, requires optimization to avoid defluorination | scientificupdate.com |

Cyclization and Annulation Strategies for Piperidine Scaffolds

The formation of the piperidine ring itself is a key step where stereochemistry can be introduced and controlled. Various cyclization and annulation strategies are employed for this purpose.

As mentioned previously, BF3-activated hypervalent iodine promoted fluorocyclizations of alkenyl N-tosylamides are a viable route to 3-fluoropiperidines. kg.ac.rs The cyclization step is diastereodetermining, and the reaction can be modulated to control the final product's ring size and chemoselectivity. kg.ac.rs

Palladium-catalyzed [4 + 2] annulation reactions offer another powerful tool for constructing functionalized piperidine rings. researchgate.net This approach can utilize aza-π-allylpalladium zwitterions, generated in situ, which act as nucleophilic triggers for enantioselective cycloaddition with electron-deficient alkenes. This method allows for the stereospecific construction of six-membered heterocycles from simple starting materials. researchgate.net An advantage of this strategy is the potential use of α-fluoro-β-ketoesters as substrates, which can be derived from inexpensive ethyl fluoroacetate, thus avoiding costly and hazardous electrophilic fluorinating agents. researchgate.net

Introduction of the 3,4-Dichlorophenyl Substituent

Once the 3-fluoropiperidine core is synthesized, the next critical step is the introduction of the 3,4-dichlorophenyl group at the C4 position. This is typically achieved through cross-coupling reactions or Mannich-type reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.orgresearchgate.netnobelprize.orgnih.gov These reactions are widely used in the pharmaceutical industry due to their mild conditions and tolerance of a wide range of functional groups. researchgate.net

In the context of synthesizing 4-(3,4-Dichlorophenyl)-3-fluoropiperidine, a Suzuki or Negishi cross-coupling reaction could be employed. nobelprize.org This would typically involve the reaction of a 4-substituted piperidine derivative (e.g., a boronic acid or an organozinc reagent) with a 3,4-dichloro-substituted aryl halide in the presence of a palladium catalyst. The mechanism generally involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetallation with the organometallic piperidine derivative, and finally, reductive elimination to yield the desired product and regenerate the catalyst. nobelprize.org

The synthesis of multifluorinated 4-aryl-3-fluoropiperidines has been achieved through palladium-catalyzed hydrogenation of the corresponding fluorinated pyridines, demonstrating the utility of palladium catalysis in accessing such structures. nih.govacs.org

Mannich-Type Reactions for Derivative Synthesis

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. While direct application to the synthesis of the target compound is less commonly detailed, Mannich-type reactions are valuable for the synthesis of various piperidine derivatives. kg.ac.rsresearchgate.net

For instance, the functionalization of 3-fluoropiperidine imines can be achieved with high diastereocontrol, allowing for the introduction of various substituents. researchgate.net This methodology can provide access to a range of functionalized 3-fluoropiperidine intermediates, which can then be further elaborated to introduce the desired 3,4-dichlorophenyl group.

Synthesis of Structural Analogues and Derivatives

The structural diversity of this compound analogues can be systematically explored through modifications at three key positions: the piperidine nitrogen, the dichlorophenyl ring, and the dichlorophenyl moiety itself through isosteric and bioisosteric replacements.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring serves as a versatile handle for introducing a variety of functional groups, thereby modulating the physicochemical and pharmacological properties of the molecule. Common modifications include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be achieved through standard nucleophilic substitution reactions. This involves reacting this compound with an appropriate alkyl halide (R-X, where X is a leaving group such as Br, I, or OTs) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

| Reagent | Conditions | Product |

| Methyl iodide | K₂CO₃, MeCN | 1-Methyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| Ethyl bromide | Et₃N, DMF | 1-Ethyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| Benzyl (B1604629) chloride | K₂CO₃, MeCN | 1-Benzyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

N-Acylation: Acyl groups can be introduced by treating the parent piperidine with an acyl chloride or anhydride (B1165640) in the presence of a base. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

| Reagent | Conditions | Product |

| Acetyl chloride | Et₃N, DCM | 1-Acetyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| Benzoyl chloride | Pyridine, DCM | 1-Benzoyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| Acetic anhydride | Et₃N, THF | 1-Acetyl-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

N-Sulfonylation: The synthesis of N-sulfonyl derivatives is accomplished by reacting the piperidine with a sulfonyl chloride in the presence of a base. This modification can significantly impact the polarity and hydrogen bonding capacity of the molecule.

| Reagent | Conditions | Product |

| Methanesulfonyl chloride | Et₃N, DCM | 1-(Methylsulfonyl)-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| p-Toluenesulfonyl chloride | Pyridine, DCM | 1-(Tosyl)-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

| Benzenesulfonyl chloride | Et₃N, DCM | 1-(Phenylsulfonyl)-4-(3,4-dichlorophenyl)-3-fluoropiperidine |

Variations in the Dichlorophenyl Substitution Pattern

The substitution pattern of the chlorine atoms on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets. Synthesizing analogues with 2,3-dichloro, 2,4-dichloro, and 3,5-dichloro substitution patterns requires distinct synthetic strategies, often starting from the appropriately substituted dichlorobenzene derivative. A common approach involves the synthesis of a suitable piperidone precursor followed by the introduction of the dichlorophenyl group via a Grignard or organolithium reaction, and subsequent fluorination and reduction steps.

| Target Compound | Proposed Key Steps |

| 4-(2,3-Dichlorophenyl)-3-fluoropiperidine | 1. Grignard reaction of 1-bromo-2,3-dichlorobenzene (B155788) with a protected 4-piperidone. 2. Dehydration to the tetrahydropyridine (B1245486). 3. Fluorination and reduction. |

| 4-(2,4-Dichlorophenyl)-3-fluoropiperidine | 1. Grignard reaction of 1-bromo-2,4-dichlorobenzene (B72097) with a protected 4-piperidone. 2. Dehydration to the tetrahydropyridine. 3. Fluorination and reduction. |

| 4-(3,5-Dichlorophenyl)-3-fluoropiperidine | 1. Grignard reaction of 1-bromo-3,5-dichlorobenzene (B43179) with a protected 4-piperidone. 2. Dehydration to the tetrahydropyridine. 3. Fluorination and reduction. |

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements of the dichlorophenyl ring can lead to analogues with improved properties such as enhanced potency, better metabolic stability, or reduced toxicity. nih.govctppc.orgresearchgate.netnih.govpreprints.org This involves replacing the dichlorophenyl moiety with other cyclic systems that mimic its size, shape, and electronic characteristics.

Isosteric Replacements: These involve substituting the dichlorophenyl ring with other aromatic systems of similar size and valency.

| Replacement | Rationale |

| Naphthyl | Larger aromatic system, may offer different π-stacking interactions. |

| Biphenyl | Provides an extended aromatic system with rotational flexibility. |

Bioisosteric Replacements: These replacements aim to maintain biological activity by substituting the dichlorophenyl group with moieties that have similar biological effects, although they may differ in structure. nih.govctppc.orgresearchgate.netnih.govpreprints.org

| Replacement | Rationale |

| Pyridyl | Introduces a nitrogen atom, altering hydrogen bonding potential and basicity. |

| Thienyl | A five-membered aromatic heterocycle that can mimic the steric and electronic properties of a phenyl ring. |

| Cyclohexyl | A non-aromatic replacement that can probe the importance of the aromaticity of the phenyl ring. |

The synthesis of these analogues would typically follow similar routes as described for the dichlorophenyl variations, starting with the corresponding substituted aromatic or heterocyclic precursor.

Chiral Synthesis and Enantiomeric Separations

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers. The biological activity of these isomers can differ significantly, making their separation and stereoselective synthesis crucial.

Chiral Synthesis: Asymmetric synthesis aims to produce a single desired enantiomer. Several strategies can be employed:

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral tetrahydropyridine precursor using a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. snnu.edu.cnnih.govresearchgate.netnih.gov This can establish the desired stereochemistry at both the C3 and C4 positions.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

Enantiomeric Separations: When a racemic mixture is synthesized, the enantiomers can be separated using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers on an analytical and preparative scale. nih.govnih.govresearchgate.netmdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. The choice of mobile phase is critical for achieving good separation. nih.govnih.govresearchgate.netmdpi.com

| Chiral Stationary Phase | Mobile Phase System |

| Chiralcel OD-H (Amylose derivative) | Hexane/Isopropanol |

| Chiralpak AD-H (Amylose derivative) | Hexane/Ethanol |

| Chirobiotic V (Vancomycin-based) | Methanol/Acetic Acid/Triethylamine |

Advanced Synthetic Techniques and Method Development

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, safety, and scalability of the synthesis of this compound and its analogues.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and high-throughput screening. durham.ac.ukvapourtec.com The synthesis of fluorinated piperidines, which may involve exothermic reactions or the use of hazardous fluorinating agents, is particularly well-suited for flow chemistry. durham.ac.ukvapourtec.com A flow setup could involve pumping the starting materials through a heated reactor coil containing a solid-supported catalyst or reagent, followed by in-line purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. lookchem.commdpi.comresearchgate.netnih.gov This technique can be particularly useful for steps that are sluggish under conventional heating, such as certain coupling reactions or the formation of heterocyclic rings. lookchem.commdpi.comresearchgate.netnih.gov The synthesis of arylpiperidine scaffolds has been shown to be amenable to microwave-assisted protocols. lookchem.com

Structure Activity Relationship Sar Studies and Structure Property Relationships Spr in Research Contexts

Impact of Piperidine (B6355638) Ring Substituents on Biological Interactions

The substituents on the piperidine ring of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine are critical determinants of its biological profile. The interplay between the fluorine atom at the C-3 position and the 3,4-dichlorophenyl group at the C-4 position dictates the molecule's affinity and selectivity for its biological targets.

The introduction of a fluorine atom at the C-3 position of the piperidine ring has profound effects on the molecule's properties. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This modulation of basicity can have a significant impact on oral absorption and bioavailability. nih.govtandfonline.com

Furthermore, the fluorine substituent plays a crucial role in dictating the conformational preference of the piperidine ring. Due to favorable electrostatic interactions, such as charge-dipole interactions between the C-F bond and a protonated piperidine nitrogen (C–F···HN+), the fluorine atom often prefers an axial orientation. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a specific biological target. The strategic placement of fluorine can, therefore, be a key element in optimizing the pharmacological profile of piperidine-based research compounds. researchgate.net

Table 1: Impact of Fluorine Substitution on Piperidine Derivatives

| Compound/Analog | Substitution | Effect on pKa | Influence on Conformation | Reference |

|---|---|---|---|---|

| Piperidine | None | Baseline | Flexible | nih.gov |

| 4-Fluoropiperidine | C-4 Fluorine | Reduction | Favors axial fluorine | tandfonline.com |

| 3-Fluoropiperidine (B1141850) | C-3 Fluorine | Significant Reduction | Strong preference for axial fluorine | nih.govnih.gov |

The 3,4-dichlorophenyl group at the C-4 position of the piperidine ring is another key contributor to the molecule's biological activity. The substitution pattern on the phenyl ring is crucial for target recognition. In many classes of 4-arylpiperidine derivatives, the nature and position of substituents on the aryl ring significantly modulate receptor affinity and selectivity. nih.gov

The biological activity of this compound is governed by a combination of steric and electronic effects imparted by its substituents.

Steric Effects: The size and shape of both the fluorine atom and the dichlorophenyl group influence how the molecule fits into a biological target. The axial preference of the C-3 fluorine atom, for instance, presents a specific three-dimensional profile to a receptor. The bulk of the 3,4-dichlorophenyl group at C-4 will also occupy a significant volume within a binding pocket, and its orientation relative to the piperidine ring is critical.

Electronic Effects: The high electronegativity of the fluorine atom creates a dipole moment in the C-F bond, which can lead to favorable dipole-dipole or hydrogen bond interactions within a protein. Similarly, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring alters its electronic properties, affecting its ability to engage in various non-covalent interactions that are essential for molecular recognition and binding affinity.

Conformational Analysis and its Correlation with Research Activity

The conformational analysis of this compound is crucial for understanding its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents significantly influences the equilibrium between different chair conformers.

As previously mentioned, for 3-fluoropiperidine derivatives, there is a strong preference for the conformer where the fluorine atom occupies an axial position. nih.govresearchgate.net This preference is driven by stabilizing hyperconjugative and electrostatic interactions. nih.gov In the case of a cis-3-fluoro-4-arylpiperidine, this would likely lead to a conformational equilibrium that favors a chair form with an axial fluorine and an equatorial aryl group. For a trans-diastereomer, the situation would be more complex, with a potential competition between the axial preference of the fluorine and the generally larger A-value (steric preference for the equatorial position) of the 4-aryl substituent.

The specific conformation adopted by the molecule is of paramount importance for its biological activity. A receptor's binding site is a defined three-dimensional space, and a ligand must adopt a complementary shape to bind with high affinity. Therefore, the conformational bias introduced by the C-3 fluorine can be a key factor in pre-organizing the molecule for optimal binding, thereby enhancing its potency and potentially its selectivity.

Table 2: Conformational Preferences in Substituted Piperidines

| Substituent Pattern | Preferred Conformation | Driving Forces | Reference |

|---|---|---|---|

| 3-Fluorine | Axial Fluorine | Charge-dipole interactions, hyperconjugation | nih.govresearchgate.net |

| 4-Aryl | Equatorial Aryl | A-value, steric hindrance | nih.gov |

| cis-3-Fluoro-4-aryl | Axial Fluorine, Equatorial Aryl | Combination of electronic and steric effects | Inferred from nih.govnih.govresearchgate.net |

Pharmacophore Modeling for Research Compound Optimization

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific biological target. dergipark.org.trnih.govresearchgate.net For a series of compounds like 4-arylpiperidine derivatives, a pharmacophore model can be developed based on the structures of known active molecules.

A typical pharmacophore model for this class of compounds might include:

A basic nitrogen atom (the piperidine nitrogen) capable of forming an ionic interaction.

A hydrophobic/aromatic feature (the dichlorophenyl ring).

Hydrogen bond acceptors or donors (potentially the fluorine atom).

Defined spatial relationships between these features.

By generating and validating such a model, researchers can virtually screen libraries of compounds to identify new molecules with the desired pharmacophoric features. nih.gov This approach can guide the synthesis of novel analogs of this compound with potentially improved potency and selectivity, accelerating the optimization process in preclinical research. nih.govmdpi.com

Investigating Structural Determinants of Selectivity in Preclinical Assays

The selectivity of a research compound for a particular biological target over others is a critical aspect of its profile. For this compound, the structural features that govern its selectivity are a key area of investigation in preclinical assays.

The C-3 fluorine and the 3,4-dichlorophenyl group are the primary determinants of selectivity. Subtle differences in the topology and amino acid composition of the binding sites of different receptors can be exploited by these substituents. For example, the fluorine atom might form a specific hydrogen bond or dipole-dipole interaction with a residue present in the target receptor but absent in off-target receptors. researchgate.net Similarly, the dichlorophenyl group may fit perfectly into a hydrophobic pocket of the intended target, while causing steric clashes in the binding sites of other receptors.

By systematically modifying these substituents and evaluating the resulting analogs in a panel of preclinical assays, researchers can build a detailed understanding of the structural requirements for selective target engagement. This process, often iterative, is essential for the development of tool compounds with a clean pharmacological profile for in vitro and in vivo research.

Molecular Interactions and Target Engagement Investigations

Identification of Molecular Targets in Preclinical Models

This section aimed to identify the specific proteins, enzymes, or receptors that 4-(3,4-Dichlorophenyl)-3-fluoropiperidine interacts with in a laboratory setting.

Enzyme Inhibition Studies (in vitro)

No studies detailing the inhibitory effects of this compound on specific enzymes were found. Such studies are crucial for understanding a compound's potential to modulate biochemical pathways.

Receptor Binding Profiling (in vitro)

There is no available data characterizing the affinity and selectivity of this compound for various receptors. This information is fundamental in predicting a compound's pharmacological effects.

Protein-Ligand Interaction Analysis

Detailed analysis of the non-covalent interactions between this specific compound and any protein targets has not been publicly documented. These analyses provide insight into the molecular basis of a compound's activity.

Mechanistic Elucidation at the Cellular and Subcellular Level

This part of the investigation sought to understand how the compound affects cellular functions and signaling.

Cellular Pathway Modulation in Research Models

No research is available that describes the impact of this compound on cellular signaling cascades or pathways in any research models.

Fluorescence-Based Assays for Target Engagement

The use of fluorescence-based techniques to confirm the interaction of this compound with its potential targets within a cellular environment has not been reported in the available literature.

Biochemical Assays for Specific Activity

To determine the specific activity of this compound, a series of in vitro biochemical assays would be employed. These assays are designed to measure the compound's ability to inhibit the function of its putative targets, primarily the monoamine transporters. The most common methods involve radioligand binding competition assays and neurotransmitter uptake inhibition assays.

In radioligand binding assays, cell membranes expressing the target transporter (DAT, SERT, or NET) are incubated with a specific radiolabeled ligand that is known to bind to the transporter. For instance, [³H]WIN 35,428 is commonly used for DAT, [³H]citalopram or [³H]paroxetine for SERT, and [³H]nisoxetine for NET. The assay is performed with and without the presence of varying concentrations of the test compound, this compound. The ability of the test compound to displace the radioligand from the transporter is measured, and from this, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Neurotransmitter uptake inhibition assays provide a more functional measure of the compound's activity. In this setup, synaptosomes (isolated nerve terminals) or cells engineered to express a specific transporter are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine. The assay measures the amount of neurotransmitter taken up by the cells in the presence and absence of different concentrations of this compound. A reduction in the uptake of the radiolabeled neurotransmitter indicates that the compound is inhibiting the transporter's function. From this data, an IC50 value for uptake inhibition can be determined.

The selectivity of the compound is then established by comparing its IC50 values across the different transporters. A significantly lower IC50 for one transporter over the others would indicate selective activity.

Quantitative Assessment of Binding Affinities and Kinetics

A quantitative assessment of the binding affinity of this compound is crucial for understanding its potency. The binding affinity is typically expressed as the inhibition constant (Ki), which is derived from the IC50 value obtained in competitive binding assays using the Cheng-Prusoff equation. The Ki value is a measure of the intrinsic affinity of the compound for the receptor and is independent of the concentration of the radioligand used in the assay. A lower Ki value signifies a higher binding affinity.

For structurally related piperidine (B6355638) derivatives, the substitution pattern on the phenyl ring is known to significantly influence binding affinity and selectivity. For example, in some series of piperidine-based compounds, a 3,4-dichloro substitution on the phenyl ring has been shown to confer high affinity for the dopamine (B1211576) transporter. The presence and stereochemistry of the fluorine atom at the 3-position of the piperidine ring would also be expected to play a critical role in the compound's interaction with the binding pocket of the transporters, potentially affecting both affinity and selectivity.

Beyond steady-state affinity (Ki), the kinetics of binding, which include the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic picture of the drug-target interaction. These parameters can be determined using techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays.

Association rate constant (kon): This value describes the rate at which the compound binds to its target.

Dissociation rate constant (koff): This value describes the rate at which the compound unbinds from its target. The reciprocal of the koff (1/koff) is the residence time of the compound on its target.

Without experimental data, hypothetical values for this compound cannot be provided. The tables below are therefore presented as templates to illustrate how such data would be organized.

Table 1: Hypothetical Binding Affinity (Ki) of this compound for Monoamine Transporters

| Target Transporter | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available |

| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available |

Table 2: Hypothetical Functional Activity (IC50) of this compound in Neurotransmitter Uptake Assays

| Uptake Inhibition | IC50 (nM) |

| [³H]Dopamine | Data not available |

| [³H]Serotonin | Data not available |

| [³H]Norepinephrine | Data not available |

Table 3: Hypothetical Binding Kinetics of this compound at a Target Transporter

| Parameter | Value |

| Association Rate (kon) (M⁻¹s⁻¹) | Data not available |

| Dissociation Rate (koff) (s⁻¹) | Data not available |

| Residence Time (1/koff) (s) | Data not available |

Further research is required to synthesize and pharmacologically characterize this compound to populate these tables with scientifically accurate data.

Computational Chemistry and Molecular Modeling Investigations of 4 3,4 Dichlorophenyl 3 Fluoropiperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For compounds like 4-(3,4-Dichlorophenyl)-3-fluoropiperidine, which bear resemblance to inhibitors of monoamine transporters such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), molecular docking is a crucial tool for understanding their potential biological activity. nih.govnih.gov

Studies on analogous piperidine-based inhibitors have successfully used molecular docking to elucidate their binding modes within the central binding sites of these transporters. nih.govnih.gov For instance, docking studies of various inhibitors into homology models of human SERT (hSERT) have revealed key interactions with residues such as Asp98, Ile172, Phe335, and Ser336. biorxiv.orgresearchgate.net The 3,4-dichlorophenyl group of the target compound would be expected to engage in hydrophobic and halogen bonding interactions within the lipophilic pockets of the transporter binding site. The fluorine atom on the piperidine (B6355638) ring can influence the molecule's conformation and potentially form hydrogen bonds or other electrostatic interactions with the receptor. researchgate.net

Table 1: Illustrative Molecular Docking Results for Analogous Transporter Inhibitors

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sertraline Analog | hSERT | -9.5 | Asp98, Ile172, Phe335 |

| Piperidine-based DAT Inhibitor | hDAT | -8.2 | Asp79, Phe155, Val328 |

| Dichlorophenylpiperazine Analog | DAT | -7.8 | Asp79, Tyr88, Phe320 |

Note: The data in this table is illustrative and based on findings from studies on analogous compounds, not this compound itself.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational flexibility and the stability of ligand-protein complexes over time. For a molecule like this compound, MD simulations are essential for understanding the conformational preferences of the fluorinated piperidine ring and the stability of its interactions with a target receptor.

The introduction of a fluorine atom on the piperidine ring can significantly influence its conformational equilibrium, often favoring an axial orientation due to electrostatic and hyperconjugative effects. nih.govresearchgate.netnih.gov Computational studies on fluorinated piperidines have shown that the preference for axial or equatorial conformations is influenced by factors such as solvation and the nature of other substituents. nih.govresearchgate.net MD simulations can explore the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them.

When docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose. nih.gov These simulations can reveal whether the key interactions observed in the initial dock are maintained over time, or if the ligand undergoes significant conformational changes or even dissociates from the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of specific intermolecular interactions, can provide a measure of the binding stability. nih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, properties, and reactivity of molecules. For this compound, QM calculations can provide valuable information that complements classical molecular modeling techniques.

DFT calculations can be used to determine a range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bookpi.orgnih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. bookpi.org Analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions. bookpi.orgnih.gov The dichlorophenyl group and the fluorine atom will significantly influence the MEP of the molecule, creating regions of negative potential that can interact favorably with electropositive sites on a receptor.

Furthermore, QM methods can be used to accurately calculate the conformational energies of the piperidine ring, providing a more rigorous understanding of the factors that govern its preferred geometry. nih.govresearchgate.net These calculations can also be used to parameterize force fields for MD simulations, leading to more accurate and reliable simulation results.

Table 2: Illustrative Quantum Mechanical Properties of Analogous Compounds

| Property | Dichlorophenyl Derivative | Fluorinated Piperidine |

|---|---|---|

| HOMO Energy (eV) | -6.8 | -7.2 |

| LUMO Energy (eV) | -1.5 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 6.1 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

Note: The data in this table is illustrative and based on findings from studies on analogous compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdaneshyari.com For a class of compounds that includes this compound, QSAR studies can be instrumental in predicting the activity of new analogs and guiding the design of more potent molecules.

In a typical QSAR study, a set of molecules with known biological activities is used to develop a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govnih.gov

For piperidine-based transporter inhibitors, important descriptors often include those related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and steric parameters (e.g., molecular volume, shape indices). nih.gov The presence of the dichlorophenyl and fluoro substituents in the target molecule would significantly contribute to these descriptors. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new compounds with a higher probability of being active.

Computational Approaches for Exploring Chemical Space and Virtual Screening

Computational approaches such as virtual screening are highly effective for exploring vast chemical spaces and identifying potential new drug candidates. nih.govnih.govrsc.orgsciengpub.irucsf.edu For a scaffold like this compound, these methods can be used to explore a wide range of derivatives and identify those with the highest predicted affinity for a particular biological target.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods, such as pharmacophore modeling, use the structural features of known active compounds to search for new molecules with similar properties. biorxiv.org A pharmacophore model for a transporter inhibitor, for example, might include a protonatable nitrogen, an aromatic ring, and specific hydrophobic features.

Structure-based virtual screening involves docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. biorxiv.org This approach can be used to screen massive virtual libraries containing millions of compounds, significantly accelerating the initial stages of drug discovery. ucsf.edubiorxiv.org The this compound scaffold could serve as a starting point for the generation of a virtual library of derivatives, which could then be screened against relevant targets like SERT or DAT to identify novel and potent inhibitors. nih.govnih.govrsc.org

Preclinical Biological Evaluation in in Vitro and in Vivo Non Human Model Systems

Cellular Assays for Biological Activity in Research

In vitro cellular assays are fundamental in early-stage drug discovery to determine the biological activity and potential liabilities of a compound. These assays utilize cells grown in a controlled laboratory setting to investigate the compound's effects on specific cellular processes.

Assessing Activity in Disease-Relevant Cellular Models (non-human)

A comprehensive search of scientific literature did not yield specific studies assessing the biological activity of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine in any non-human, disease-relevant cellular models. While piperidine (B6355638) derivatives are investigated in a wide range of disease models, including neurological and oncological contexts, no data is currently available for this specific compound.

High-Throughput Screening Methodologies for Hit Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. There is no publicly available information to suggest that this compound was identified as a "hit" through a specific high-throughput screening campaign. Methodologies for HTS vary widely depending on the target and assay format, but no published HTS data is associated with this particular compound.

Genotoxicity Assays for Preclinical Compound Evaluation (non-human)

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material (DNA). Standard non-human preclinical genotoxicity assays include the Ames test (bacterial reverse mutation assay), in vitro micronucleus test, and chromosomal aberration test. A diligent search of toxicological databases and scientific literature found no published data from genotoxicity assays conducted on this compound.

Pharmacological Characterization in Non-Human Animal Models

Following in vitro characterization, promising compounds are typically evaluated in non-human animal models to understand their behavior in a whole living organism. This includes assessing their pharmacological effects and their pharmacokinetic profile.

Selection and Validation of Relevant Animal Models

The selection of an appropriate animal model is crucial for the preclinical evaluation of a new chemical entity and is dependent on the therapeutic target. No published studies were found that describe the use of any specific, validated non-human animal models for the pharmacological characterization of this compound.

Pharmacokinetic Profiling in Preclinical Animal Species

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. There is no publicly available data on the pharmacokinetic profile of this compound in any preclinical animal species.

Proof-of-Concept Studies in Animal Disease Models (non-human)

As of this review, specific proof-of-concept studies for the compound this compound in non-human animal disease models are not detailed in publicly accessible scientific literature. However, based on its structural similarity to other monoamine reuptake inhibitors, its evaluation would likely be conducted in established animal models relevant to neuropsychiatric and neurological disorders where monoamine systems play a crucial role. wikipedia.orgresearchgate.netnih.gov

The objective of such studies would be to establish a pharmacological proof-of-concept, demonstrating that the compound can elicit a desired therapeutic effect in a living organism modeling a human disease state. For a potential monoamine reuptake inhibitor, these studies would typically investigate its efficacy in models for conditions such as depression or neuropathic pain. nih.govnih.gov

Hypothetical Efficacy in a Rodent Model of Depression

A standard model used to assess antidepressant-like activity is the Forced Swim Test (FST) in rats or mice. In this model, a reduction in immobility time after administration of a compound is interpreted as an antidepressant-like effect. A hypothetical study for this compound would aim to determine if the compound could significantly alter this behavior compared to a vehicle control.

Table 1: Illustrative Data Format for Forced Swim Test (FST) Results (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies for this compound have been published.)

| Treatment Group | Mean Immobility Time (seconds) | Standard Deviation | P-value vs. Vehicle |

| Vehicle Control | 180 | ± 15.2 | N/A |

| Compound X (Reference) | 110 | ± 12.5 | < 0.01 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Hypothetical Efficacy in a Rodent Model of Neuropathic Pain

To assess potential analgesic properties, the compound could be tested in a model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats. Efficacy would be measured by the compound's ability to reverse thermal hyperalgesia or mechanical allodynia, which are characteristic features of this pain state.

Table 2: Illustrative Data Format for Chronic Constriction Injury (CCI) Model Results (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies for this compound have been published.)

| Treatment Group | Paw Withdrawal Threshold (grams) | Standard Deviation | P-value vs. Vehicle |

| Vehicle Control | 2.5 | ± 0.5 | N/A |

| Compound Y (Reference) | 9.8 | ± 1.2 | < 0.01 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Methodological Considerations in Preclinical Animal Research (e.g., 3Rs principles)

The ethical and scientific validity of preclinical animal research is governed by established principles, most notably the "3Rs": Replacement, Reduction, and Refinement. nih.gov These principles, first described by W. M. S. Russell and R. L. Burch, provide a framework for conducting more humane animal research and are embedded in international legislation governing animal experimentation. naturalsciences.chwikipedia.org Any research involving this compound would need to adhere to these standards.

Replacement This principle encourages replacing the use of live animals with alternative methods whenever possible. nih.gov This can involve absolute replacements, such as using computer modeling or in vitro cell cultures, or relative replacements, which might involve using organisms with a less complex nervous system, such as invertebrates. nih.gov For a compound like this compound, initial screening of its activity on monoamine transporters would be performed using in vitro assays with cultured cells expressing these transporters, thereby reducing the need for animals in the early stages of discovery. mdpi.com

Reduction Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically robust data. This is achieved through careful experimental design, including appropriate sample size calculations, and the use of modern analytical methods. nih.gov For instance, advanced imaging techniques like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) can allow researchers to gather data multiple times from a single animal, reducing the total number of animals required for a study. naturalsciences.ch

Refinement Refinement refers to the modification of experimental procedures to minimize any potential pain, suffering, or distress experienced by the research animals and to enhance their welfare. This includes using appropriate anesthetics and analgesics, improving housing conditions with environmental enrichment (e.g., toys, tunnels), and using the least invasive procedures available. naturalsciences.ch For example, refining blood collection techniques to be less stressful or conditioning animals to the procedures can significantly improve animal welfare and the quality of the scientific data obtained. naturalsciences.ch The formal inclusion of a section devoted to the 3Rs in scientific publications is encouraged to promote greater awareness and adherence to these ethical principles. nih.gov

Advanced Methodologies and Chemical Biology Applications for 4 3,4 Dichlorophenyl 3 Fluoropiperidine

Development of the Compound as a Chemical Probe

Currently, there is no specific scientific literature available that details the development and application of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine as a chemical probe.

Application in Target Deconvolution Strategies

There are no published studies that describe the use of this compound in target deconvolution strategies.

Integration with Proteomics and Metabolomics Research

There is no available research that indicates the integration of this compound with proteomics and metabolomics studies.

Radiolabeling and Imaging Applications for Research

While specific studies on the radiolabeling of this compound are not available, research on the broader class of 1,4-disubstituted 3-[18F]fluoropiperidines offers valuable insights into potential applications in positron emission tomography (PET) imaging. nih.gov The 3-fluoropiperidine (B1141850) moiety is considered a useful building block in medicinal chemistry for developing radiotracers. nih.gov

A study on the radiolabeling of 1,4-disubstituted 3-[18F]fluoropiperidines investigated the incorporation of the fluorine-18 (B77423) radioisotope, which is crucial for PET imaging. nih.gov The efficiency of this radiofluorination was found to be dependent on the nature of the substituents on the piperidine (B6355638) ring. nih.gov

Key Findings from Research on 1,4-disubstituted 3-[18F]fluoropiperidines:

Influence of N-Substituents: The presence of electron-donating N-substituents, such as benzyl (B1604629) or butyl groups, resulted in high fluoride-18 incorporation yields, reaching up to 80%. nih.gov In contrast, electron-withdrawing N-substituents, which form carbamate (B1207046) or amide functions, led to more variable and generally lower incorporation yields, ranging from 2% to 63%, depending on the 4-substituent. nih.gov

In Vivo Stability: An important finding was the stability of the fluorine-18 atom at the 3-position of the piperidine ring. In vivo evaluation of some of these radiotracers showed no evidence of radiodefluorination, indicating good stability in a biological environment. nih.gov

Potential as Radiotracers: Although the specific radiotracers developed in the study for imaging NR2B NMDA receptors showed minimal brain uptake, the 1,4-disubstituted 3-[18F]fluoropiperidine scaffold is still considered a potentially valuable moiety for the development of other PET radiotracers for different biological targets. nih.gov

These findings suggest that this compound, as a member of this class of compounds, could potentially be radiolabeled with fluorine-18. The dichlorophenyl group at the 4-position and the substituent on the piperidine nitrogen would influence the efficiency of the radiolabeling process. Further research would be necessary to synthesize and evaluate the [18F]-labeled version of this compound as a potential PET imaging agent for specific biological targets.

Challenges, Limitations, and Future Research Trajectories for 4 3,4 Dichlorophenyl 3 Fluoropiperidine

Addressing Synthetic Challenges and Improving Scalability

The synthesis of substituted fluoropiperidines presents notable challenges that need to be addressed for the reliable production of 4-(3,4-dichlorophenyl)-3-fluoropiperidine. A primary hurdle is controlling stereochemistry, as the biological activity of piperidine (B6355638) derivatives is often highly dependent on the spatial orientation of its substituents. nih.govmdpi.com The synthesis of single isomers can be difficult, often requiring complex, multi-step procedures or advanced catalytic methods to achieve the desired diastereoselectivity. nih.govresearchgate.net

Another significant challenge is the potential for hydrodefluorination, an undesired side reaction where the carbon-fluorine bond is cleaved during catalytic hydrogenation steps. nih.gov This not only reduces the yield of the target compound but also complicates purification. Overcoming this requires careful selection of catalysts and optimization of reaction conditions. nih.govnih.gov Furthermore, methods involving hypervalent iodine reagents, while attractive for constructing 3-fluoropiperidines, can suffer from selectivity issues, leading to competitive side reactions. acs.org

For any promising compound to advance, its synthesis must be scalable. Traditional multi-step batch syntheses are often impractical for large-scale production. nih.govresearchgate.net Future research should focus on developing more robust and efficient synthetic routes. This could involve dearomatization-hydrogenation processes that can provide all-cis-(multi)fluorinated piperidines or palladium-catalyzed hydrogenation which has shown promise for fluoropyridine substrates. nih.govnih.gov The adoption of continuous flow chemistry, which has been successfully applied to other complex syntheses, could also enhance yields and improve scalability, making the production of these valuable compounds more feasible.

Overcoming Selectivity and Potency Limitations in Research Compounds

A critical aspect of drug discovery is optimizing a compound's potency (its activity at a low concentration) and its selectivity (its ability to interact with the intended biological target over others). The 4-(3,4-dichlorophenyl)piperidine (B1504452) scaffold is a known constituent of ligands for various receptors, particularly dopamine (B1211576) receptors. Research on structurally related dichlorophenylpiperazine analogs highlights the challenge and importance of achieving subtype selectivity, for instance, between the D2 and D3 dopamine receptors, which share significant homology. researchgate.netmdpi.com

Future research on this compound would involve systematic structure-activity relationship (SAR) studies to overcome these limitations. nbinno.com This includes modifying the piperidine nitrogen substituent and exploring different isomers to enhance binding affinity and selectivity. For example, studies on novel piperidine antagonists for the dopamine D4 receptor have shown that subtle structural changes can lead to exceptional binding affinity (Ki values in the low nanomolar range) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes. nih.gov The introduction of the fluorine atom in the 3-position offers a key point for modulation, as its electronegativity and size can influence binding interactions within the target protein.

The table below, compiled from research on analogous compounds, illustrates how modifications can tune potency and selectivity for dopamine receptors, providing a roadmap for the type of optimization studies needed for this compound.

| Compound/Analog | Target Receptor | Potency (Ki in nM) | D2/D3 Selectivity Ratio |

| NGB 2904 (Dichlorophenylpiperazine analog) researchgate.net | hD3 | 2.0 | 56 |

| hD2L | 112 | ||

| Compound 29 (Modified Dichlorophenylpiperazine analog) researchgate.net | hD3 | 0.7 | 133 |

| hD2L | 93.3 | ||

| LS-3-134 (N-phenylpiperazine analog) mdpi.com | hD3 | 0.17 | >150 |

| Compound 14a (Difluoropiperidine analog) nih.gov | D4 | 0.3 | >2000 (vs D1, D2, D3, D5) |

This table is illustrative and based on data from structurally related compounds to highlight key research objectives.

Translational Aspects from Preclinical Research to Advanced Biological Understanding

Translating a promising compound from preclinical research to a deeper biological understanding requires overcoming several hurdles related to its pharmacokinetic profile. For piperidine-based compounds targeting the central nervous system (CNS), key challenges include poor metabolic stability and high plasma protein binding. nih.govmdpi.com For instance, a series of potent and selective 4,4-difluoropiperidine (B1302736) dopamine D4 antagonists was limited by these very issues, making them valuable as research tools but challenging to develop further for in vivo applications. nih.gov

Future research must therefore focus on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The fluorine atom can be strategically used to block sites of metabolism, potentially improving metabolic stability. nih.gov Modulating lipophilicity is another crucial step, as it affects both blood-brain barrier penetration and oral bioavailability. nih.gov

A critical translational step is the evaluation of lead compounds in relevant animal models. researchgate.netresearchgate.net For example, if targeting dopamine receptors, assessing the compound's efficacy in models of Parkinson's disease or schizophrenia would be essential to bridge the gap between in vitro affinity and in vivo functional outcomes. Physiologically based pharmacokinetic (PBPK) modeling will also be a vital tool to better predict human CNS drug disposition from preclinical data. researchgate.net

Exploring Novel Biological Targets and Mechanisms

While the dichlorophenylpiperidine scaffold is often associated with dopamine and serotonin (B10506) receptors, its versatility allows it to be adapted for a wide range of biological targets. researchgate.netresearchgate.netnih.gov A forward-thinking research trajectory for this compound would involve screening it against a diverse panel of targets to uncover novel activities. clinmedkaz.org

The piperidine moiety is a key structural feature in drugs targeting various conditions. encyclopedia.pubajchem-a.com Based on the activities of related heterocyclic compounds, potential new targets could include:

Enzymes: Such as Dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, or acetylcholinesterase for Alzheimer's disease. encyclopedia.pubmdpi.com

Ion Channels: Including voltage-gated sodium channels or T-type calcium channels, relevant for neuropathic pain and other neurological disorders. clinmedkaz.org

Cancer-Related Targets: The piperidine scaffold is found in numerous anticancer agents, including inhibitors of the HDM2-p53 interaction. encyclopedia.pubnih.gov

Antimicrobial Targets: Piperidine derivatives have also been investigated as antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com

Exploring these diverse biological avenues could reveal unexpected therapeutic potential for the this compound core structure, moving beyond its traditional CNS applications.

Innovations in Computational and Experimental Methodologies for Compound Characterization

Modern drug discovery heavily relies on computational and experimental innovations to accelerate the characterization of new chemical entities. For this compound, these methodologies will be crucial for rational design and for understanding its mechanism of action at an atomic level. researchgate.netscirp.org

Computational approaches offer powerful predictive capabilities:

Molecular Docking: This technique can predict the preferred binding orientation of the compound within a protein's active site, helping to rationalize its potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, assessing its stability and providing insights into the binding interactions. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, guiding the design of more potent compounds. nih.gov

In Silico ADME/Tox Prediction: Computational tools can predict pharmacokinetic properties and potential toxicity, allowing for early-stage filtering of compounds with undesirable profiles. researchgate.net

These computational methods can guide difficult synthetic efforts by predicting which molecular variations are most likely to yield compounds with useful properties. mit.edumdpi.com Integrating these in silico predictions with advanced experimental techniques, such as high-throughput screening and detailed biophysical assays, will create a synergistic feedback loop, accelerating the optimization of this compound and its derivatives.

Synergistic Approaches with Other Chemical Scaffolds and Modalities

An emerging strategy in drug development is to explore the synergistic effects of combining different chemical entities. nih.gov Instead of acting as a standalone agent, this compound could potentially be used in combination with other drugs to enhance therapeutic efficacy or overcome resistance. Research on other dichlorophenyl-containing compounds has demonstrated that they can act synergistically with existing drugs, such as anti-inflammatory agents, to produce a faster onset and longer duration of action.

Future research could investigate co-administering this compound with other therapeutic agents to achieve a multi-targeted effect. nih.gov For example, if the compound shows activity as a dopamine receptor ligand, combining it with a drug acting on a different neurotransmitter system could provide a more comprehensive treatment for complex neurological disorders. Another approach is to create hybrid molecules by chemically linking the this compound scaffold to another pharmacophore, thereby designing a single molecule capable of modulating multiple targets simultaneously. mdpi.comnih.gov This strategy holds promise for developing novel therapeutics for multifactorial diseases like cancer and neurodegenerative disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-Dichlorophenyl)-3-fluoropiperidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For analogous piperidine derivatives, protocols use reagents like hydrogen chloride, sodium hydroxide, and controlled reaction temperatures (e.g., 0–5°C for sensitive intermediates) . To optimize yields, adjust solvent polarity (e.g., dichloromethane for improved solubility) and employ catalytic agents like Pd/C for deprotection steps. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of H/C NMR to resolve fluorine and chlorine-induced splitting patterns. X-ray crystallography (as demonstrated for structurally similar pyridine derivatives) provides unambiguous confirmation of stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs. For example, CYP450 inhibition assays (CYP1A2, CYP2D6) are relevant for CNS-targeting compounds . Use HEK293 cells transfected with human receptors (e.g., dopamine or serotonin transporters) to assess binding affinity, with IC values calculated via competitive radioligand assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluoro substituent in target engagement?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., 3-chloro, 3-methyl) and compare pharmacokinetic properties. For example, replace fluorine with other halogens and assess changes in BBB permeability using PAMPA assays . Molecular docking against crystallized targets (e.g., MAPK10) can clarify steric and electronic interactions .

Q. What strategies resolve contradictions in CYP inhibition data across different experimental models?

- Methodological Answer : Standardize assay conditions (e.g., liver microsomes from the same species, consistent NADPH concentrations). For conflicting CYP2D6 inhibition results, validate using recombinantly expressed enzymes and probe substrates (e.g., dextromethorphan) to isolate isoform-specific effects .

Q. How can in vivo efficacy models be tailored to study cognitive enhancement potential?

- Methodological Answer : Use rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) with Morris water maze or novel object recognition tests. Dosing regimens should reflect pharmacokinetic data (e.g., t from rat plasma studies). Patent literature suggests combining with eszopiclone to assess synergism in menopausal cognitive decline models .

Q. What analytical methods address batch-to-batch variability in enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro